molecular formula C7H7NO4 B6358411 N,2,3-trihydroxybenzamide CAS No. 16053-97-7

N,2,3-trihydroxybenzamide

Cat. No.: B6358411
CAS No.: 16053-97-7
M. Wt: 169.13 g/mol
InChI Key: FIDAFVPRXYXHSB-UHFFFAOYSA-N
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Description

N,2,3-trihydroxybenzamide is an organic compound with the molecular formula C7H7NO4 It is characterized by the presence of three hydroxyl groups and an amide group attached to a benzene ring

Biochemical Analysis

Biochemical Properties

The biochemical properties of N,2,3-Trihydroxybenzamide are not yet fully understood. It is known that similar compounds, such as hydroxybenzoic acids, have excellent biochemical and antioxidant capabilities . They are a prominent kind of phenolic acids and are the major aromatic secondary metabolites that impart food with typical organoleptic characteristics .

Cellular Effects

The specific cellular effects of this compound are currently unknown. It is known that similar compounds, such as hydroxybenzoic acids, have various physiological functions that are mutually regulated by the gut microbiota and intestine to coordinately maintain intestinal homeostasis and symbiosis under steady state conditions and during the immune response to pathogens and xenotoxins .

Molecular Mechanism

The molecular mechanism of this compound is not yet fully understood. Similar compounds, such as hydroxybenzoic acids, have been found to signal through cellular receptors, which exhibit expression that is tissue-specific and is regulated temporarily after stimulation by inflammatory cues .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are currently unknown. It is known that similar compounds, such as hydroxybenzoic acids, have been found to play an important role in the maintenance of normal physiology and can be rapidly adapted to stressful conditions .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are currently unknown. It is known that similar compounds, such as hydroxybenzoic acids, have been found to play an important role in the maintenance of normal physiology and can be rapidly adapted to stressful conditions .

Metabolic Pathways

The metabolic pathways of this compound are currently unknown. It is known that similar compounds, such as hydroxybenzoic acids, have been found to play an important role in the maintenance of normal physiology and can be rapidly adapted to stressful conditions .

Subcellular Localization

The subcellular localization of this compound is currently unknown. It is known that similar compounds, such as hydroxybenzoic acids, have been found to play an important role in the maintenance of normal physiology and can be rapidly adapted to stressful conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,2,3-trihydroxybenzamide can be synthesized through several methods. One common approach involves the coupling reaction between nitrophloroglucinol and isocyanate. This reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the formation of the desired product . Another method involves the condensation reaction between 3-nitro-2,4,6-trihydroxybenzoic acid and benzylamine in the presence of N-hydroxysuccinimide and dicyclohexylcarbodiimide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N,2,3-trihydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in esters or ethers.

Scientific Research Applications

N,2,3-trihydroxybenzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2,3-trihydroxybenzamide is unique due to its specific arrangement of hydroxyl groups and the presence of an amide group. This structure allows it to interact with various enzymes and participate in a range of chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N,2,3-trihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-5-3-1-2-4(6(5)10)7(11)8-12/h1-3,9-10,12H,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDAFVPRXYXHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80320036
Record name N,2,3-trihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80320036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16053-97-7
Record name Benzamide,2,3-trihydroxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,2,3-trihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80320036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,2,3-TRIHYDROXYBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BRT9JU4WL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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